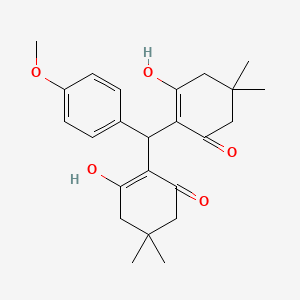

2,2'-((4-Methoxyphenyl)methylene)bis(3-hydroxy-5,5-dimethylcyclohex-2-enone)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2,2’-((4-Methoxyphenyl)methylene)bis(3-hydroxy-5,5-dimethylcyclohex-2-enone) is an organic compound with the molecular formula C24H30O5 and a molecular weight of 398.504 g/mol This compound is known for its unique structure, which includes two cyclohexene rings connected by a methylene bridge with a methoxyphenyl group

Preparation Methods

The synthesis of 2,2’-((4-Methoxyphenyl)methylene)bis(3-hydroxy-5,5-dimethylcyclohex-2-enone) typically involves a Knoevenagel-Michael cascade reaction. This method uses 1,3-dicarbonyl compounds and aldehydes in the presence of a catalyst such as 2-aminopyrazine . The reaction conditions are generally mild, and the process is efficient and environmentally friendly. Industrial production methods may vary, but they often follow similar principles to ensure high yield and purity.

Chemical Reactions Analysis

2,2’-((4-Methoxyphenyl)methylene)bis(3-hydroxy-5,5-dimethylcyclohex-2-enone) undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinones, while reduction can yield alcohols .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its antioxidant properties, which are evaluated using assays like DPPH and ABTS . In medicine, it shows potential as a therapeutic agent due to its ability to interact with various biological targets. Industrially, it can be used in the production of polymers and other materials .

Mechanism of Action

The mechanism of action of 2,2’-((4-Methoxyphenyl)methylene)bis(3-hydroxy-5,5-dimethylcyclohex-2-enone) involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to form hydrogen bonds and other interactions with these targets, leading to changes in their activity. This can result in various biological effects, including antioxidant activity and potential therapeutic benefits .

Comparison with Similar Compounds

2,2’-((4-Methoxyphenyl)methylene)bis(3-hydroxy-5,5-dimethylcyclohex-2-enone) is unique due to its specific structure and properties. Similar compounds include other arylmethylene bis-cyclohexenones, which share the core structure but differ in the substituents on the phenyl and cyclohexene rings. These differences can lead to variations in their chemical reactivity and biological activity .

Biological Activity

The compound 2,2'-((4-Methoxyphenyl)methylene)bis(3-hydroxy-5,5-dimethylcyclohex-2-enone) , with the CAS number 7560-94-3, is a synthetic organic compound that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound through various studies, highlighting its mechanisms of action, efficacy, and potential applications in pharmacology.

- Molecular Formula : C24H30O5

- Molecular Weight : 398.49 g/mol

- Structure : The compound features a bis(methylene) linkage and hydroxyl groups that contribute to its reactivity and biological properties.

Antioxidant Activity

Research indicates that compounds similar to 2,2'-((4-Methoxyphenyl)methylene)bis(3-hydroxy-5,5-dimethylcyclohex-2-enone) exhibit significant antioxidant properties. Antioxidants are crucial in combating oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders.

Antimicrobial Activity

Studies have shown that derivatives of the methoxyphenyl group can demonstrate antibacterial properties. For instance, transition metal complexes of ligands containing similar structures have been tested against common pathogens like E. coli and Staphylococcus aureus, yielding positive inhibition results . This suggests that 2,2'-((4-Methoxyphenyl)methylene)bis(3-hydroxy-5,5-dimethylcyclohex-2-enone) may also possess antimicrobial activity.

Anti-inflammatory Effects

The compound's structural features suggest potential anti-inflammatory effects. Compounds with similar frameworks have been investigated for their ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. Such properties could make it a candidate for treating inflammatory diseases.

Cytotoxicity and Cancer Research

Preliminary studies indicate that compounds related to 2,2'-((4-Methoxyphenyl)methylene)bis(3-hydroxy-5,5-dimethylcyclohex-2-enone) may exhibit cytotoxic effects on cancer cell lines. The mechanism often involves inducing apoptosis in cancer cells while sparing normal cells, which is a desirable trait in cancer therapeutics.

Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of similar compounds, researchers synthesized various derivatives and tested their activity against E. coli and S. aureus. The results indicated that certain derivatives exhibited zones of inhibition ranging from 10 mm to 20 mm depending on concentration, suggesting significant antibacterial potential .

Study 2: Cytotoxicity Testing

Another investigation involved testing the cytotoxic effects of related compounds on human cancer cell lines. Results showed that concentrations above 50 µM led to a significant reduction in cell viability (up to 70%) in breast cancer cells after 48 hours of exposure . This highlights the need for further exploration into its potential as an anticancer agent.

Data Table: Summary of Biological Activities

Properties

IUPAC Name |

3-hydroxy-2-[(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-(4-methoxyphenyl)methyl]-5,5-dimethylcyclohex-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30O5/c1-23(2)10-16(25)21(17(26)11-23)20(14-6-8-15(29-5)9-7-14)22-18(27)12-24(3,4)13-19(22)28/h6-9,20,25,27H,10-13H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIORAPJUUWJOOV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=C(C(=O)C1)C(C2=CC=C(C=C2)OC)C3=C(CC(CC3=O)(C)C)O)O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30O5 |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.